
1-(1,3-Oxathiolan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Oxathiolan-2-yl)ethan-1-one is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is part of the oxathiolane family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Oxathiolan-2-yl)ethan-1-one can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the formation of a five-membered ring structure, incorporating both sulfur and oxygen atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Oxathiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted oxathiolane derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Oxathiolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, including biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Oxathiolan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar oxathiolane ring structure.
1-(2-methyl-1,3-oxathiolan-2-yl)ethan-1-one: Another oxathiolane derivative with similar chemical properties.
Uniqueness: 1-(1,3-Oxathiolan-2-yl)ethan-1-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
76887-11-1 |
|---|---|
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
1-(1,3-oxathiolan-2-yl)ethanone |
InChI |
InChI=1S/C5H8O2S/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Clave InChI |
RMINDFBKTVQYEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1OCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)

![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
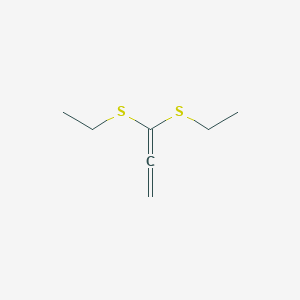
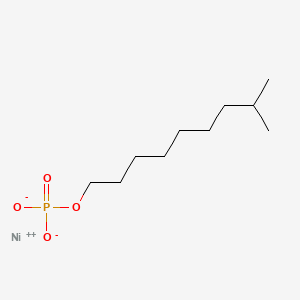
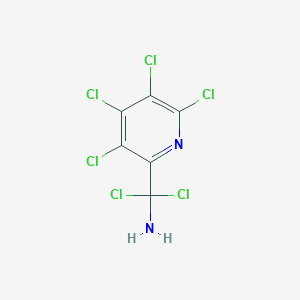
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
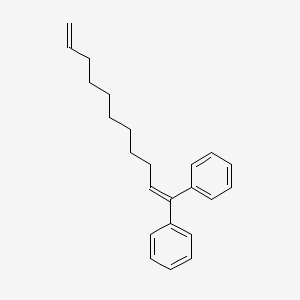
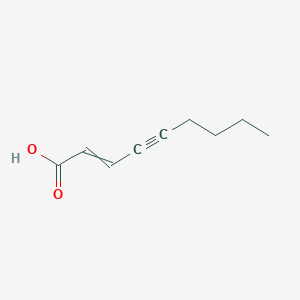


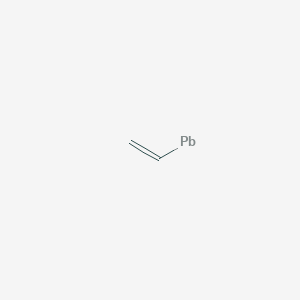
silane](/img/structure/B14446906.png)
